Methyl 2-ethynyl-4-methylbenzoate
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Overview
Description
Methyl 2-ethynyl-4-methylbenzoate: is an organic compound with the molecular formula C11H10O2. It is a derivative of benzoic acid and is characterized by the presence of an ethynyl group and a methyl group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-ethynyl-4-methylbenzoate can be synthesized through several methods. One common approach involves the Sonogashira coupling reaction , where an aryl halide reacts with an alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction typically occurs under mild conditions and produces the desired product with high yield .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Sonogashira coupling reactions. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and advanced purification techniques ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-ethynyl-4-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form alkenes or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Halogenating agents (e.g., bromine) or nucleophiles (e.g., sodium methoxide) are used.
Major Products:
Oxidation: Formation of methyl 2-ethynyl-4-methylbenzaldehyde.
Reduction: Formation of methyl 2-ethynyl-4-methylbenzene.
Substitution: Formation of various substituted benzoates depending on the reagents used.
Scientific Research Applications
Methyl 2-ethynyl-4-methylbenzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 2-ethynyl-4-methylbenzoate involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and metabolism
Comparison with Similar Compounds
Methyl benzoate: An ester with a similar structure but lacks the ethynyl and methyl groups.
Ethyl benzoate: Another ester with a similar structure but with an ethyl group instead of a methyl group.
Uniqueness: Methyl 2-ethynyl-4-methylbenzoate is unique due to the presence of both an ethynyl and a methyl group on the benzene ring, which imparts distinct reactivity and properties compared to its analogs .
Properties
IUPAC Name |
methyl 2-ethynyl-4-methylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c1-4-9-7-8(2)5-6-10(9)11(12)13-3/h1,5-7H,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZLHXPUYRAHUSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)OC)C#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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